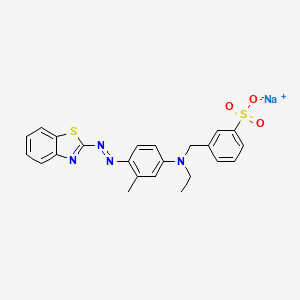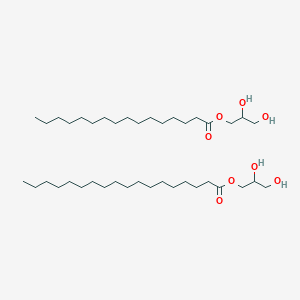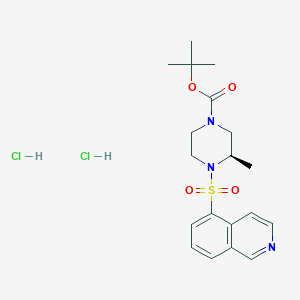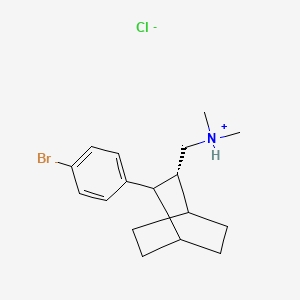![molecular formula C48H68O2 B13783941 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene is a complex organic compound that belongs to the family of fluorene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene typically involves a multi-step process. The key steps include:
Formation of the fluorene core: This is usually achieved through a Friedel-Crafts alkylation reaction.
Introduction of the ethenyl groups: This can be done via a Heck reaction, where a palladium catalyst is used to couple the ethenyl groups to the fluorene core.
Attachment of the side chains: The 2-ethylhexoxy and 2-methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl groups, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted derivatives
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene has several applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent light-emitting properties.
Materials Science: Employed in the synthesis of advanced polymers and nanomaterials.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for drug delivery systems and as a component in diagnostic assays.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with light and electronic fields. The conjugated system of double bonds allows for efficient absorption and emission of light, making it useful in optoelectronic applications. In biological systems, its fluorescence can be used to track and image cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethenyl-3,5-dimethylpyrazine
- Pyrazine, 2-ethenyl-5-methyl-
- Naphthalene, 2-ethenyl-
Uniqueness
Compared to similar compounds, 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene stands out due to its unique combination of side chains and the fluorene core. This structure imparts superior optical properties and makes it more versatile for various applications, particularly in optoelectronics and materials science.
Propriétés
Formule moléculaire |
C48H68O2 |
|---|---|
Poids moléculaire |
677.0 g/mol |
Nom IUPAC |
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene |
InChI |
InChI=1S/C48H68O2/c1-7-12-15-17-19-21-32-48(33-22-20-18-16-13-8-2)45-34-38(10-4)25-29-43(45)44-30-26-40(35-46(44)48)24-27-41-36-42(28-31-47(41)49-6)50-37-39(11-5)23-14-9-3/h10,24-31,34-36,39H,4,7-9,11-23,32-33,37H2,1-3,5-6H3/b27-24+ |
Clé InChI |
PQILHHHMQAUNKQ-SOYKGTTHSA-N |
SMILES isomérique |
CCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)/C=C/C4=C(C=CC(=C4)OCC(CC)CCCC)OC)CCCCCCCC |
SMILES canonique |
CCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=CC4=C(C=CC(=C4)OCC(CC)CCCC)OC)CCCCCCCC |
Numéros CAS associés |
475101-36-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)







![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)



![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)

